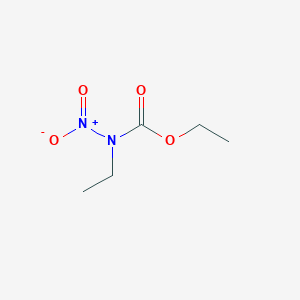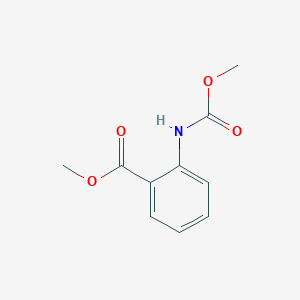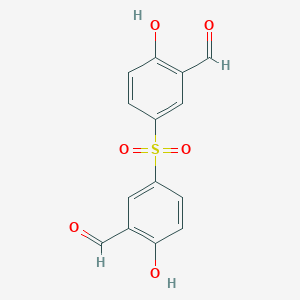
3,3'-Sulfonylbis(6-hydroxybenzaldehyde)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Sulfonylbis(6-hydroxybenzaldehyde) is an organic compound with the molecular formula C14H10O6S It is characterized by the presence of two hydroxybenzaldehyde groups connected by a sulfonyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(6-hydroxybenzaldehyde) typically involves the reaction of 3-hydroxybenzaldehyde with a sulfonylating agent. One common method is the reaction of 3-hydroxybenzaldehyde with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of 3,3’-Sulfonylbis(6-hydroxybenzaldehyde) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,3’-Sulfonylbis(6-hydroxybenzaldehyde) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Ethers or esters depending on the substituent.
科学的研究の応用
3,3’-Sulfonylbis(6-hydroxybenzaldehyde) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and advanced materials.
作用機序
The mechanism of action of 3,3’-Sulfonylbis(6-hydroxybenzaldehyde) involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,3’-Dihydroxybenzidine: Similar structure but lacks the sulfonyl bridge.
4,4’-Sulfonylbis(2-methylphenol): Contains a sulfonyl bridge but different substituents.
Uniqueness
3,3’-Sulfonylbis(6-hydroxybenzaldehyde) is unique due to the presence of both hydroxy and aldehyde groups, along with the sulfonyl bridge. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications.
特性
CAS番号 |
6954-29-6 |
|---|---|
分子式 |
C14H10O6S |
分子量 |
306.29 g/mol |
IUPAC名 |
5-(3-formyl-4-hydroxyphenyl)sulfonyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H10O6S/c15-7-9-5-11(1-3-13(9)17)21(19,20)12-2-4-14(18)10(6-12)8-16/h1-8,17-18H |
InChIキー |
NRBDZRMCFXNSFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)C=O)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


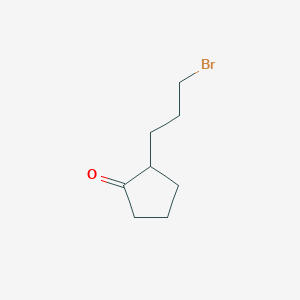
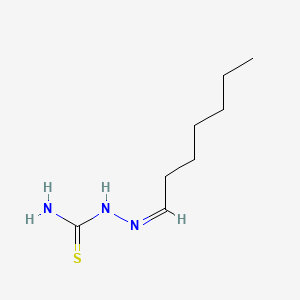
![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
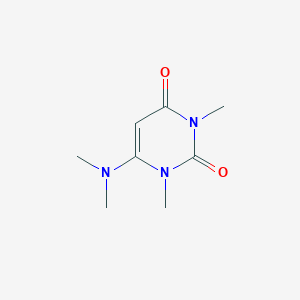
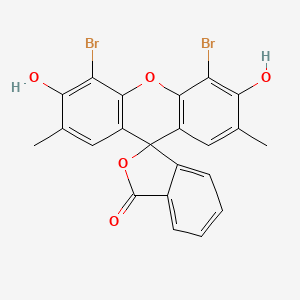

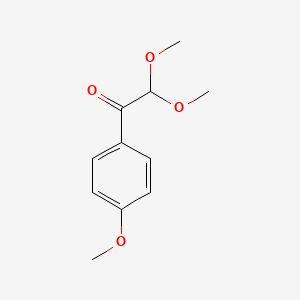

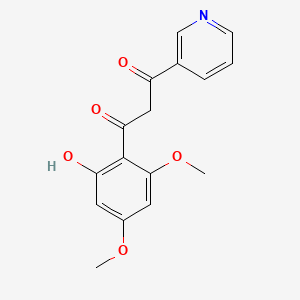
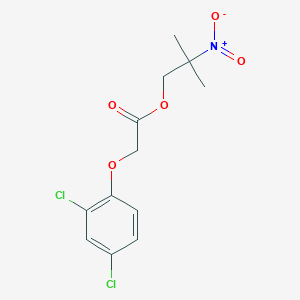

![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
